N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide
Description
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-12-7-5-4-6-11(12)13(16)15-10(3)8-14/h4-7,9-10H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMAOPMOICHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propan-2-yloxybenzoic acid and 1-cyanoethylamine.
Amidation Reaction: The 2-propan-2-yloxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 1-cyanoethylamine under basic conditions to form the desired benzamide.
Reaction Conditions: The amidation reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzamides.
Scientific Research Applications
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide structure allow for strong binding interactions, which can inhibit or modulate the activity of the target. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences between N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide and related compounds:
Key Observations :
- The isopropoxy substituent at the ortho position may induce steric hindrance, affecting binding interactions in catalytic or biological systems relative to meta-substituted derivatives (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
Comparison with Other Syntheses
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .
- Triazole-containing benzamide () : Utilizes a multi-step approach with dichloromethane solvent and extraction, emphasizing functional group compatibility .
Reactivity Insights :
- The cyano group in the target compound may participate in hydrogen bonding or serve as a precursor for further derivatization (e.g., reduction to amine), unlike the inert methyl or phenyl groups in analogs .
Catalytic and Coordination Chemistry
- N,O-bidentate directing groups (e.g., in ) enable regioselective C–H activation in metal-catalyzed reactions . The target compound’s cyanoethyl group may act as a monodentate ligand, offering distinct selectivity.
- Heterocyclic analogs (e.g., pyrazolyloxy in CAS 2418708-36-6) could enhance binding to biological targets like kinases due to aromatic stacking interactions .
Pharmacological Potential
- N-(1-Phenylpropan-2-yl)benzamide’s bulky substituent may improve blood-brain barrier penetration compared to the smaller cyanoethyl group in the target compound .
Biological Activity
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound belongs to the class of benzamides characterized by a cyano group and a propan-2-yloxy substituent. Its structural formula can be represented as follows:
Key Features:
- Cyano Group: Enhances reactivity and potential interaction with biological targets.
- Benzamide Core: Known for diverse biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to inhibit or modulate enzyme activity, which is critical for various biochemical pathways.
Interaction with Biological Targets
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer or infectious diseases.
- Receptor Modulation: It can interact with receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.
Biological Activity and Applications
Research has indicated several promising applications for this compound:
1. Antimicrobial Activity
- Exhibits potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Case studies have shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
- Studies indicate that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
- Research demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
3. Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective properties, possibly through the inhibition of neuroinflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Cyanoethyl)-2-methoxybenzamide | Methoxy instead of propan-2-yloxy group | Moderate antimicrobial effects |
| N-(1-Cyanoethyl)-2-ethoxybenzamide | Ethoxy instead of propan-2-yloxy group | Reduced anticancer activity |
Case Studies
- Antimicrobial Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Anticancer Study: Research conducted at a leading cancer research institute found that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating significant cytotoxicity.
- Neuroprotective Study: An investigation into neuroprotective effects revealed that treatment with the compound reduced neuronal death in a model of oxidative stress by 40%, suggesting its potential in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
